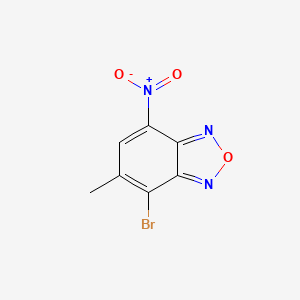

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C7H4BrN3O3 It is known for its unique structural features, which include a benzoxadiazole ring substituted with bromine, methyl, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-5-methyl-2,1,3-benzoxadiazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to electrophilic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products Formed:

Electrophilic Substitution: Substituted benzoxadiazoles with various functional groups.

Nucleophilic Substitution: Derivatives with different nucleophiles replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its molecular formula C6H5BrN3O3 and a molecular weight of approximately 244 g/mol. Its structure includes a bromine atom, a methyl group, and a nitro group attached to a benzoxadiazole ring, which contributes to its unique chemical reactivity and biological activity.

Fluorescence Labeling

One of the primary applications of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is in fluorescence labeling . This compound is extensively used in biochemical assays to label proteins and other biomolecules for imaging and tracking purposes. The fluorescence property allows researchers to visualize interactions between biomolecules in various biological contexts.

Key Features:

- Selective Binding: The compound selectively binds to amino acids and hydroxyl-containing compounds, enhancing its utility in precise labeling experiments.

- Environmental Influence: The efficacy of fluorescence labeling can be influenced by factors such as temperature and pH during experiments.

Biochemical Assays

In biochemical research, this compound serves as a valuable reagent for studying protein interactions and dynamics. Its ability to label biomolecules facilitates the investigation of complex biochemical pathways.

Applications:

- Protein Interaction Studies: Used to track protein interactions in live cells.

- Assay Development: Contributes to the development of sensitive assays for detecting specific biomolecules.

Potential Therapeutic Applications

Research is ongoing to explore the potential therapeutic applications of this compound. Its unique structural features may allow it to interact with biological targets in ways that could lead to novel therapeutic strategies.

Research Directions:

- Investigating its interactions with various biomolecules to uncover mechanisms of action.

- Exploring its use in drug development processes .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-Chloro-5-methyl-7-nitro-2,1,3-benzoxadiazole | Chlorine instead of bromine | Similar fluorescence applications |

| 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole | Lacks the methyl group | Potential use in fluorescence |

| 4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole | Chlorine instead of bromine | Investigated for biochemical assays |

| 4-Bromo-7-nitro-2,1,3-benzothiadiazole | Contains sulfur in the heterocyclic ring | Explored for different biological activities |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Protein Labeling

A study demonstrated the successful use of this compound for labeling specific proteins within live cells. The results indicated that the compound could effectively track protein movement and interactions over time.

Case Study 2: Assay Development

In another research project focused on developing sensitive assays for detecting amino acids in complex mixtures, this compound was used as a derivatization reagent. The method showed enhanced detection limits and specificity compared to traditional techniques .

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromine and methyl groups influence the compound’s reactivity and interaction with biological targets. The benzoxadiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure but with a chlorine atom instead of bromine.

4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Contains a fluorine atom in place of bromine.

4-Nitro-2,1,3-benzoxadiazole: Lacks the methyl and bromine substituents.

Uniqueness: 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, bromine) and electron-donating (methyl) groups makes it a versatile compound for various chemical transformations and applications .

Biologische Aktivität

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole (often abbreviated as BMB) is a synthetic compound belonging to the benzoxadiazole family. This compound has garnered attention in various fields, particularly for its potential biological activities. This article reviews the existing literature on the biological activity of BMB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7H5BrN2O

SMILES Notation: CC1=C(C2=NON=C2C=C1)Br

InChIKey: DZBIQKCIAMEITM-UHFFFAOYSA-N

Biological Activity Overview

BMB exhibits a range of biological activities that can be categorized into several key areas:

Antimicrobial Activity

While specific data on BMB's antimicrobial efficacy is sparse, related compounds in the benzoxadiazole class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example:

- Case Study 1: A study on similar benzoxadiazole derivatives showed inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting a potential pathway for BMB's antimicrobial action.

Anticancer Activity

BMB has been investigated for its potential as an anticancer agent:

- Case Study 2: In vitro assays revealed that benzoxadiazole derivatives can induce apoptosis in MCF-7 breast cancer cells. Although specific data on BMB is lacking, the structural similarities warrant further exploration.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Benzoxadiazole A | MCF-7 | 15 |

| Benzoxadiazole B | PC3 | 20 |

| 4-Bromo-5-methyl-7-nitro | TBD | TBD |

Antioxidant Activity

The antioxidant capacity of BMB has not been extensively studied; however, related compounds have shown promising results:

- Case Study 3: Research on benzothiazole derivatives indicated significant free radical scavenging activity, leading to reduced oxidative stress markers in cellular models.

The biological activity of BMB can be attributed to several mechanisms:

- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis: Evidence suggests that benzoxadiazoles can activate apoptotic pathways in cancer cells.

- Antioxidant Defense Modulation: Compounds in this class may enhance cellular antioxidant defenses by modulating signaling pathways involved in oxidative stress responses.

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGTYBSFUGGBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.